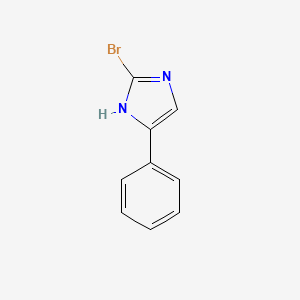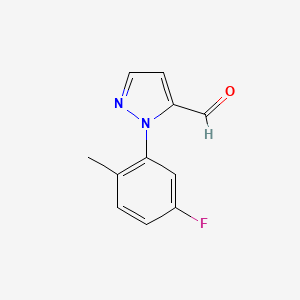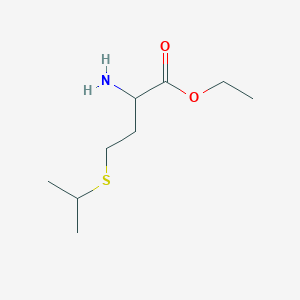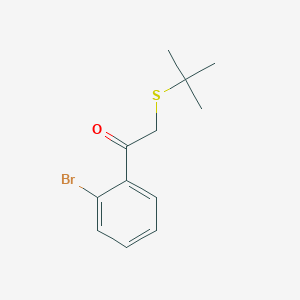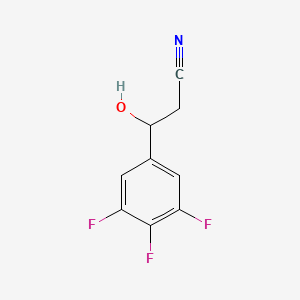
3-Hydroxy-3-(3,4,5-trifluorophenyl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-3-(3,4,5-trifluorophenyl)propanenitrile is a chemical compound with the molecular formula C9H6F3NO and a molecular weight of 201.15 g/mol . This compound is characterized by the presence of a hydroxy group, a trifluorophenyl group, and a nitrile group, making it a versatile molecule for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(3,4,5-trifluorophenyl)propanenitrile typically involves the reaction of 3,4,5-trifluorobenzaldehyde with malononitrile in the presence of a base, followed by hydrolysis to introduce the hydroxy group . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-(3,4,5-trifluorophenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine) or nitro groups (e.g., nitric acid) can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of 3-oxo-3-(3,4,5-trifluorophenyl)propanenitrile.
Reduction: Formation of 3-hydroxy-3-(3,4,5-trifluorophenyl)propanamine.
Substitution: Formation of various substituted trifluorophenyl derivatives.
Scientific Research Applications
3-Hydroxy-3-(3,4,5-trifluorophenyl)propanenitrile has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-(3,4,5-trifluorophenyl)propanenitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Hydroxy-3-(3,4,5-trifluorophenyl)propanenitrile is unique due to the presence of the trifluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions requiring high reactivity and selectivity .
Properties
Molecular Formula |
C9H6F3NO |
|---|---|
Molecular Weight |
201.14 g/mol |
IUPAC Name |
3-hydroxy-3-(3,4,5-trifluorophenyl)propanenitrile |
InChI |
InChI=1S/C9H6F3NO/c10-6-3-5(8(14)1-2-13)4-7(11)9(6)12/h3-4,8,14H,1H2 |
InChI Key |
BDCJXQAYRXPZHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C(CC#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


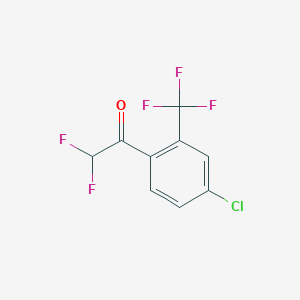
![[1-(3-Methoxy-phenyl)-cyclopropyl]-methanol](/img/structure/B13543115.png)
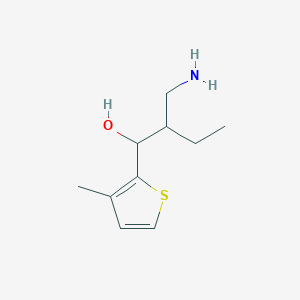
![[2-(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13543122.png)
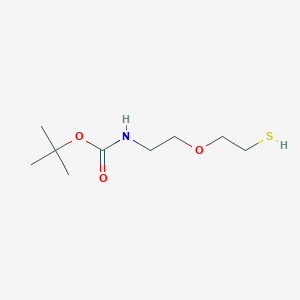
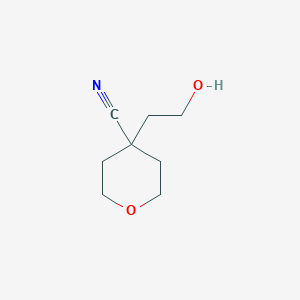
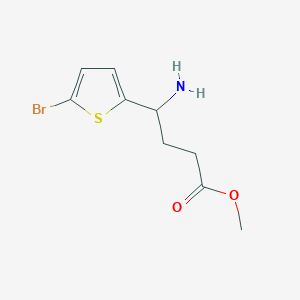
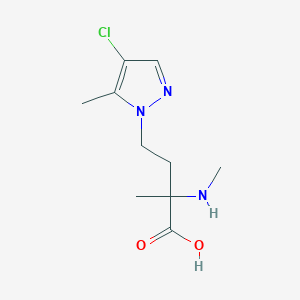
![2-(Bromomethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene](/img/structure/B13543147.png)
